3-(Azocan-2-yl)aniline
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Overview
Description
3-(Azocan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a unique structure where an azocane ring is attached to the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-2-yl)aniline typically involves the reaction of aniline with azocane under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with azocane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(Azocan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Azocan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azocan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azocan-2-yl)aniline
- 4-(Azocan-2-yl)aniline
- 2-(Azolyl)aniline
Comparison
Compared to similar compounds, 3-(Azocan-2-yl)aniline exhibits unique properties due to the position of the azocane ring on the aniline moiety. This structural difference can influence its reactivity, biological activity, and potential applications. For example, 2-(Azocan-2-yl)aniline and 4-(Azocan-2-yl)aniline may have different steric and electronic effects, leading to variations in their chemical behavior and interactions.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(azocan-2-yl)aniline |
InChI |
InChI=1S/C13H20N2/c14-12-7-5-6-11(10-12)13-8-3-1-2-4-9-15-13/h5-7,10,13,15H,1-4,8-9,14H2 |
InChI Key |
YHHPNTZIFQGQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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